4-Iodoquinolin-2-amine
Description
4-Iodoquinolin-2-amine is a quinoline derivative featuring an iodine substituent at position 4 and an amine group at position 2. Quinoline scaffolds are widely studied in medicinal chemistry due to their versatility in drug discovery, including applications as antimalarial, anticancer, and antimicrobial agents . The iodine atom at position 4 likely enhances lipophilicity and influences electronic effects, which may improve binding affinity in biological systems compared to non-halogenated analogs .
Properties
IUPAC Name |
4-iodoquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSOMAUCTZJSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704480 | |
| Record name | 4-Iodoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671792-98-6 | |
| Record name | 4-Iodoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoquinolin-2-amine typically involves the iodination of quinoline derivatives followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the quinoline ring. Subsequent amination can be achieved using ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes, often optimized for yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the quinoline ring.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl or polyaryl compounds .
Scientific Research Applications
4-Iodoquinolin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials with unique electronic properties.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: The compound finds use in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodoquinolin-2-amine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA, thereby exerting its biological effects. The exact pathways and targets can vary, but the compound’s structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
- 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (): This compound has a bromine atom at position 6 and a triazole-aniline substituent at position 4. Bromine, like iodine, is a halogen but has a smaller atomic radius and lower electronegativity. The substitution pattern here prioritizes position 6 for halogenation, whereas 4-Iodoquinolin-2-amine places iodine at position 5. Positional differences significantly alter steric and electronic interactions; iodine’s larger size may enhance π-stacking in protein binding compared to bromine .
- 2-(2-Iodophenyl)quinazolin-4-amine (): This quinazoline derivative features iodine on a phenyl ring appended to position 2. The iodine’s placement on a phenyl group rather than the core heterocycle reduces direct electronic effects on the ring system, contrasting with this compound’s direct substitution .
Table 1: Substituent and Core Heterocycle Comparison
| Compound | Core Structure | Substituent Position | Halogen | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| This compound* | Quinoline | 4-I, 2-NH2 | Iodine | ~300 (estimated) | High lipophilicity, π-stacking potential |
| 6-Bromoquinolin-4-amine | Quinoline | 6-Br, 4-NH2 | Bromine | Not provided | Moderate electronegativity |
| 2-(2-Iodophenyl)quinazolin-4-amine | Quinazoline | 2-(I-Ph), 4-NH2 | Iodine | 347.15 | Enhanced polarity, dual N-ring |
*Estimated based on analogs.
Heterocycle Core Variations
- 4-Phenylquinazolin-2-amine (): Quinazoline’s dual nitrogen atoms increase hydrogen-bond acceptor capacity compared to quinoline. The phenyl group at position 4 adds steric bulk, which may reduce solubility but improve target selectivity. In contrast, this compound’s iodine substitution balances lipophilicity and electronic effects without introducing additional aromatic rings .
- Such fusion is absent in this compound, which retains a simpler quinoline scaffold for synthetic accessibility .
Biological Activity
4-Iodoquinolin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study involving human breast cancer cells (MCF-7), this compound was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. The IC50 value for MCF-7 cells was determined to be approximately 15 µM, indicating potent activity against these cancer cells .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial effects. Research indicates that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including β-glucuronidase and urease. The inhibition of these enzymes is crucial for potential therapeutic applications in treating diseases related to enzyme dysregulation.
In Vitro Studies:
In vitro studies have shown that this compound exhibits an IC50 value of approximately 25 µM against β-glucuronidase, indicating moderate inhibitory activity . However, it was found to be less effective against urease, with no significant inhibition observed at concentrations up to 200 µM.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Interaction: It interacts with specific active sites on enzymes, inhibiting their function.
- Membrane Disruption: In microbial cells, it may disrupt membrane integrity, leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
